2,2-Difluoro-1-phenylethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

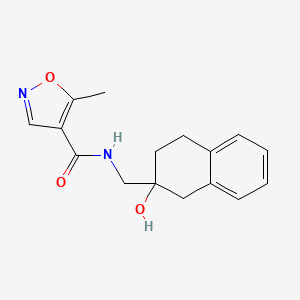

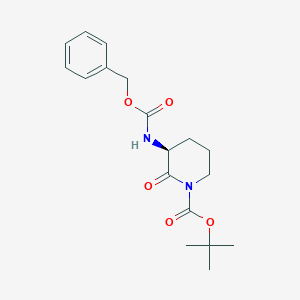

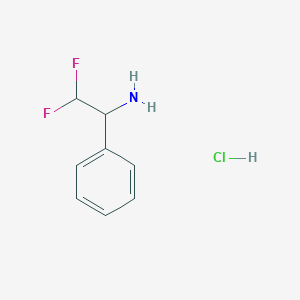

2,2-Difluoro-1-phenylethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N . It is a derivative of phenylethylamine, a compound found in a variety of plants and animals, which has been modified by the addition of two fluorine atoms .

Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-1-phenylethan-1-amine hydrochloride consists of a phenyl ring attached to an ethylamine group with two fluorine atoms . The presence of the fluorine atoms and the amine group can significantly affect the chemical properties of the compound .

科学的研究の応用

Efficient PFAS Removal

One notable application of amine-functionalized compounds, closely related to 2,2-Difluoro-1-phenylethan-1-amine hydrochloride, is in the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water supplies. Amine-containing sorbents have been identified as effective alternatives for PFAS control in water treatment. Their efficiency is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbents, suggesting a significant role for difluoro-ethylamine derivatives in environmental remediation technologies (Ateia et al., 2019).

Photocatalysis and COF Applications

Covalent Organic Frameworks (COFs) have emerged as a significant area of research due to their potential in photocatalytic applications. The structural properties of compounds such as 2,2-Difluoro-1-phenylethan-1-amine hydrochloride can influence the development of COF materials, which are used in heterogeneous photocatalysis, CO2 reduction, and water splitting. These applications highlight the compound's relevance in the field of sustainable and green chemistry (You et al., 2021).

Amine-functionalized MOFs

Amine-functionalized Metal–Organic Frameworks (MOFs) represent another area where difluoroethylamine derivatives show promise. These MOFs are particularly effective for CO2 capture due to the strong interaction between CO2 and the basic amine functionalities. The synthesis methods, including in situ synthesis and post-modification, underscore the versatility of amine-functionalized compounds in addressing environmental challenges such as greenhouse gas emissions (Lin et al., 2016).

Advanced Oxidation Processes

In the degradation of nitrogen-containing hazardous compounds, Advanced Oxidation Processes (AOPs) have been identified as effective for mineralizing compounds including those related to 2,2-Difluoro-1-phenylethan-1-amine hydrochloride. These processes are essential in treating water contaminated with toxic amino and azo compounds, demonstrating the broader environmental applications of difluoroethylamine derivatives in water treatment technologies (Bhat & Gogate, 2021).

作用機序

将来の方向性

特性

IUPAC Name |

2,2-difluoro-1-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10)7(11)6-4-2-1-3-5-6;/h1-5,7-8H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPURMZIWSKOBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-1-phenylethan-1-amine hydrochloride | |

CAS RN |

1199783-19-1 |

Source

|

| Record name | 2,2-difluoro-1-phenylethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2396831.png)

![2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-N,N,N',N'-tetraethylpropanediamide](/img/structure/B2396833.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2396835.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2396836.png)

![N-[1-(3-Fluorophenyl)-3-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2396838.png)

![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2396839.png)

![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2396840.png)